molecular formula C20H27N10O16P3 B1203887 Diadenosine triphosphate CAS No. 5959-90-0

Diadenosine triphosphate

Cat. No. B1203887
CAS RN: 5959-90-0
M. Wt: 756.4 g/mol
InChI Key: QCICUPZZLIQAPA-XPWFQUROSA-N
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Description

Diadenosine triphosphate (Ap3A) is an important nucleotide found in cells and is involved in various metabolic processes. Ap3A is synthesized from adenosine monophosphate (AMP) and is the precursor to both ATP and ADP. Ap3A is also a key intermediate in the synthesis of the nucleotide guanosine triphosphate (GTP). Ap3A has a variety of biological functions, including being involved in the regulation of gene expression, energy metabolism, and signal transduction.

Scientific Research Applications

  • Platelet Aggregation : Ap3A is present in human platelets and is released during thrombin-induced aggregation. This release can modulate platelet aggregation, a crucial aspect of blood clotting and cardiovascular research (Lüthje & Ogilvie, 1983).

  • Endothelial Cell Function : Porcine aortic endothelial cells can hydrolyze extracellular Ap3A. This is significant in understanding how endothelial cells interact with platelet-derived substances, impacting our knowledge of vascular health and disease (Goldman, Gordon, & Slakey, 1986).

  • Role in Metabolic Stress : Ap3A, along with diadenosine tetraphosphate (Ap4A), increases in β-cells under metabolic stress, such as high glucose levels. These compounds are proposed to act as intracellular messengers, affecting insulin release and possibly diabetes research (Ripoll et al., 1996).

  • Interaction with Proteins : Chemical proteomic profiling has identified protein interactors of Ap3A, offering insights into its roles in fundamental cellular processes like gene expression and stress response mechanisms. This has broad implications in cellular biology and pharmacology (Krüger et al., 2021).

  • Infectious Disease Research : Ap3A has been identified in the parasitic worm Brugia malayi, the cause of lymphatic filariasis. Understanding its role in these organisms can aid in the development of treatments for parasitic infections (Kron et al., 2007).

  • Cancer Research : The Fhit tumor suppressor protein regulates the intracellular concentration of Ap3A, providing insights into the molecular mechanisms of cancer and potential therapeutic targets (Murphy, Halliday, & McLennan, 2000).

  • Neuroscience : Ap3A has been studied in rat brain synaptic terminals, suggesting the presence of a new P2-purinoceptor with high affinity for diadenosine polyphosphates. This has implications for understanding neurotransmitter release and neuronal communication (Pintor, Díaz-Rey, & Miras-Portugal, 1993).

  • Ophthalmology : Ap3A is present in human tears and influences tear secretion, which is relevant for eye health and the treatment of dry eye conditions (Pintor et al., 2001).

properties

IUPAC Name

bis[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N10O16P3/c21-15-9-17(25-3-23-15)29(5-27-9)19-13(33)11(31)7(43-19)1-41-47(35,36)45-49(39,40)46-48(37,38)42-2-8-12(32)14(34)20(44-8)30-6-28-10-16(22)24-4-26-18(10)30/h3-8,11-14,19-20,31-34H,1-2H2,(H,35,36)(H,37,38)(H,39,40)(H2,21,23,25)(H2,22,24,26)/t7-,8-,11-,12-,13-,14-,19-,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCICUPZZLIQAPA-XPWFQUROSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N10O16P3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

756.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diadenosine triphosphate

CAS RN

5959-90-0
Record name Ap3A
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5959-90-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Adenosine 5'-triphosphate 5'-adenosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005959900
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,000
Citations
R Busse, A Ogilvie, U Pohl - American Journal of …, 1988 - journals.physiology.org
Dinucleotides diadenosine triphosphate (AP3A) and diadenosine tetraphosphate (AP4A) are released from platelet-dense granules upon agonist-induced platelet aggregation. Since …
Number of citations: 144 journals.physiology.org
L Krüger, CJ Albrecht, HK Schammann… - Nature …, 2021 - nature.com
The nucleotides diadenosine triphosphate (Ap 3 A) and diadenosine tetraphosphate (Ap 4 A) are formed in prokaryotic and eukaryotic cells. Since their concentrations increase …
Number of citations: 14 www.nature.com
J Lüthje, A Ogilvie - Biochemical and Biophysical Research …, 1984 - Elsevier
… at 10–20 μM, diadenosine triphosphate gradually induces aggregation. The addition of … ) is introduced into the system, diadenosine triphosphate drastically enhances and prolongs the …
Number of citations: 90 www.sciencedirect.com
J Lüthje, J Baringer, A Ogilvie - Blut, 1985 - Springer
The effects on platelet aggregation of diadenosine triphosphate (Ap 3 A) and diadenosine tetraphosphate (Ap 4 A), both of which are stored in and released from platelet granules, have …
Number of citations: 42 link.springer.com
S Keppens - Biochemical pharmacology, 1996 - Elsevier
Liver cells possess multiple types of purinoceptors that mediate the effects of extracellular nucleotides. Like ADP and ATP, the dinucleotides diadenosine triphosphate (Ap 3 A) and …
Number of citations: 14 www.sciencedirect.com
CD Lobatón, MAG Sillero, A Sillero - Biochemical and biophysical research …, 1975 - Elsevier
… A splitting activity on diadenosine triphosphate has been … This activity on diadenosine triphosphate seems to be specific … The occurrence of diadenosine triphosphate in rat liver has not …
Number of citations: 23 www.sciencedirect.com
SJ Goldman, EL Gordon, LL Slakey - Circulation research, 1986 - Am Heart Assoc
… of a mixture of diadenosine triphosphate and adenosine triphosphate… diadenosine triphosphate. Thus, although endothelial cells can rapidly clear extracellular diadenosine triphosphate…
Number of citations: 50 www.ahajournals.org
GA Murphy, D Halliday, AG McLennan - Cancer research, 2000 - AACR
To determine the role of the FHIT tumor suppressor gene product, a diadenosine 5′,5‴-P 1 ,P 3 -triphosphate(Ap 3 A) hydrolase, in the regulation of the concentration of Ap 3 A and …
Number of citations: 72 aacrjournals.org
A Vartanian, A Narovlyansky, A Amchenkova… - FEBS …, 1996 - Wiley Online Library
Interferons induce accumulation of diadenosine triphosphate (Ap3A) in human … Interferons induce accumulation of diadenosine triphosphate (ApaA) in human cultured …
Number of citations: 49 febs.onlinelibrary.wiley.com
J Lüthje, A Ogilvie - Biochemical and biophysical research communications, 1983 - Elsevier
… Diadenosine triphosphate (Ap 3 A) has been identified and quantified in human platelets … diadenosine tetraphosphate as well as diadenosine triphosphate. These enzymes, however, …
Number of citations: 198 www.sciencedirect.com

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